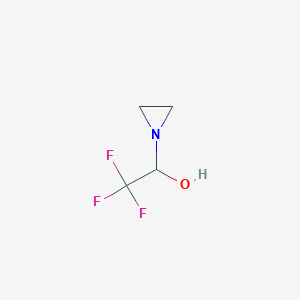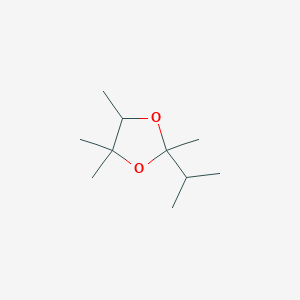
2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane is an organic compound with the molecular formula C12H24O2. It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with multiple methyl groups and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane typically involves the reaction of a suitable ketone with a diol under acidic conditions. One common method is the reaction of 2,2,4,4-tetramethylpentane-3-one (pinacolone) with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solid acid catalysts, such as sulfonated resins, can also improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The dioxolane ring can be opened under acidic or basic conditions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed to facilitate ring-opening reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted dioxolanes or open-chain compounds.
Scientific Research Applications
2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis. The dioxolane ring can protect sensitive carbonyl groups during multi-step synthesis and can be easily removed under mild conditions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic acetals.
Industry: It is used as a solvent and stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane involves its ability to form stable cyclic structures. The dioxolane ring can protect carbonyl groups from nucleophilic attack, thereby preventing unwanted side reactions. In biological systems, the compound can interact with enzymes that catalyze the formation or cleavage of cyclic acetals, influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Another cyclic acetal with a six-membered ring structure.
1,3-Dioxepane: A seven-membered cyclic acetal.
2,2-Dimethyl-1,3-dioxolane: A dioxolane with fewer methyl substitutions.
Uniqueness
2,4,4,5-Tetramethyl-2-(propan-2-yl)-1,3-dioxolane is unique due to its high degree of methyl substitution, which imparts greater steric hindrance and stability to the dioxolane ring. This makes it particularly useful as a protecting group in organic synthesis, as it can withstand harsher reaction conditions compared to less substituted dioxolanes.
Properties
CAS No. |
24085-97-0 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2,4,4,5-tetramethyl-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C10H20O2/c1-7(2)10(6)11-8(3)9(4,5)12-10/h7-8H,1-6H3 |
InChI Key |
ZEPAVSYRHNBUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(O1)(C)C(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
![7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one](/img/structure/B14699709.png)
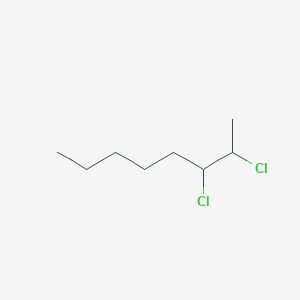
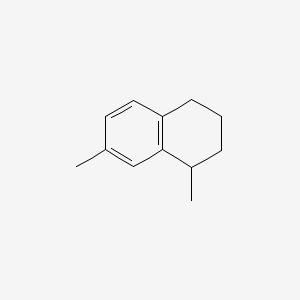
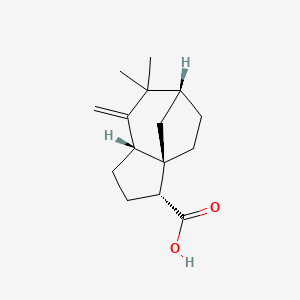
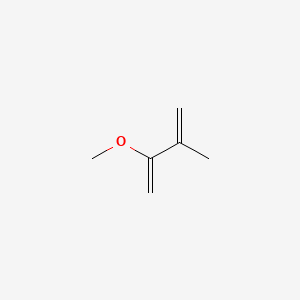

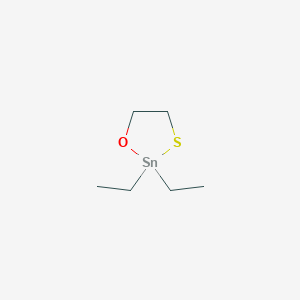
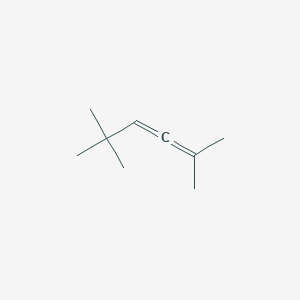
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)
